molecular formula C8H10ClNO B6252195 2-chloro-1-(1,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one CAS No. 88098-22-0

2-chloro-1-(1,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one

Cat. No.: B6252195
CAS No.: 88098-22-0
M. Wt: 171.6
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Description

2-chloro-1-(1,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one is an organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrrole ring substituted with a chloroethyl ketone group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(1,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one typically involves the chlorination of 1-(1,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one. This can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds as follows:

  • Dissolve 1-(1,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one in anhydrous dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
  • Reflux the mixture for several hours until the reaction is complete.
  • Remove the solvent under reduced pressure and purify the product by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The process involves the same chlorination reaction but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(1,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.

    Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.

    Oxidation: Performed in aqueous or organic solvents under acidic or basic conditions, depending on the oxidizing agent used.

Major Products Formed

    Nucleophilic substitution: Substituted pyrrole derivatives with various functional groups.

    Reduction: 2-hydroxy-1-(1,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one.

    Oxidation: 2-chloro-1-(1,5-dimethyl-1H-pyrrol-2-yl)ethanoic acid.

Mechanism of Action

The mechanism of action of 2-chloro-1-(1,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one involves its interaction with specific molecular targets. The chloroethyl ketone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-1-(1,5-dimethyl-1H-pyrrol-2-yl)ethan-1-one is unique due to the presence of both chloro and dimethyl groups, which enhance its reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications .

Properties

CAS No.

88098-22-0

Molecular Formula

C8H10ClNO

Molecular Weight

171.6

Purity

95

Origin of Product

United States

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